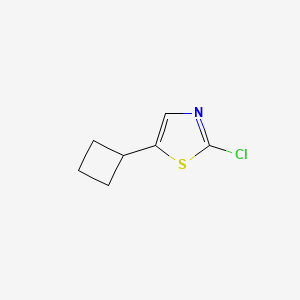

2-Chloro-5-cyclobutylthiazole

Description

Historical Development and Significance of Thiazole (B1198619) Heterocycles in Synthetic Organic Chemistry

The journey into thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Hofmann and Hantzsch laying the groundwork for the field. ijper.org The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely utilized method for constructing the thiazole ring. ijper.orgwikipedia.orgchemicalbook.com This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.orgwikipedia.org The discovery and development of such synthetic routes were pivotal, unlocking the potential to create a multitude of thiazole derivatives.

The significance of the thiazole moiety was further cemented by its discovery in naturally occurring, biologically crucial molecules. A prime example is thiamine (B1217682) (Vitamin B1), where a thiazolium salt plays a vital role in essential metabolic processes. britannica.com This natural precedent spurred extensive research, revealing the thiazole scaffold's presence in numerous other natural products, including penicillins, and microbial or marine-derived compounds with potent biological activities. ijper.orgfabad.org.trbohrium.com

Beyond its natural origins, the thiazole ring has proven to be an exceptionally versatile building block in synthetic organic chemistry. chemicalbook.com Its derivatives are integral to the development of a wide range of commercially significant products, from pharmaceuticals like the anti-inflammatory drug Meloxicam and the antiretroviral Ritonavir, to fungicides such as Thiabendazole used in agriculture. ijper.orgwikipedia.orgbenthamdirect.com The utility of thiazoles also extends to materials science, where they are used in the synthesis of dyes, vulcanizing accelerators, and more recently, in the development of conductive polymers and components for organic light-emitting diodes (OLEDs). benthamdirect.comnumberanalytics.com This broad spectrum of application underscores the enduring importance of thiazole heterocycles in driving innovation across the chemical sciences.

Overview of Halogenated Thiazole Derivatives in Contemporary Chemical Research

Halogenated thiazoles, such as 2-Chloro-5-cyclobutylthiazole, represent a critical subclass of thiazole derivatives, offering unique reactivity and functionality that is extensively leveraged in modern chemical research. The introduction of a halogen atom onto the thiazole ring significantly influences the electronic properties and reaction pathways of the molecule.

Chlorine, in particular, when attached to the thiazole ring, acts as an electron-withdrawing group and a competent leaving group, which enhances the ring's reactivity toward certain transformations. For instance, a chlorine atom at the 4-position enhances reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The C2 position of the thiazole ring is electronically poor, making it susceptible to nucleophilic attack, a reactivity pattern that is fundamental to the synthesis of more complex molecules. chemicalbook.commdpi.com

The synthesis of halogenated thiazoles can be achieved through various methods. Direct halogenation of a pre-formed thiazole ring is a common approach. For example, 2-aminothiazoles can be efficiently and selectively halogenated using copper(I) or copper(II) halides under mild conditions to produce monohalo or dihalo derivatives. acs.org Thiazole itself is generally resistant to bromination unless electron-donating groups are present, though gas-phase bromination can yield 2-bromothiazole (B21250). slideshare.net Another strategy involves the "halogen dance" reaction, where treatment of a brominated thiazole with a strong base like lithium diisopropylamide (LDA) can induce migration of the halogen, allowing for the synthesis of highly functionalized thiazoles that are otherwise difficult to access. acs.org

In contemporary research, chloro-thiazole derivatives are indispensable precursors. They are used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org For example, the chlorine substituent can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby constructing more elaborate molecular architectures. acs.org This strategic use of halogenation is pivotal in creating novel compounds with tailored properties for applications ranging from medicinal chemistry to polymer solar cells.

Electronic and Structural Characteristics of the Thiazole Ring System

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. ijper.org Its structure is characterized by a planar, aromatic ring system. numberanalytics.com This aromaticity arises from the delocalization of six π-electrons across the five-membered ring, which satisfies Hückel's rule and imparts significant stability to the structure. nih.gov The aromatic character is more pronounced in thiazoles than in the analogous oxazoles and is evidenced by ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region (typically between 7.27 and 8.77 ppm), indicating a strong diamagnetic ring current. wikipedia.org

The presence of two different heteroatoms (sulfur and nitrogen) results in an uneven distribution of electron density within the ring. The nitrogen atom is the most electronegative site, while calculated π-electron densities indicate that the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. wikipedia.org Conversely, the C2 position is the most electron-poor, making its attached proton the most acidic and the carbon itself the primary site for deprotonation by strong bases or for nucleophilic attack. wikipedia.orgchemicalbook.commdpi.com This distinct electronic landscape dictates the regioselectivity of its chemical reactions.

Structural studies, including X-ray crystallography, have provided precise data on the geometry of the thiazole ring. The molecule is essentially planar, a key feature for its aromaticity and its ability to engage in π-stacking interactions in solid-state structures. nih.govconicet.gov.ar The bond lengths within the ring are intermediate between typical single and double bonds, which is characteristic of an aromatic system with delocalized electrons. nih.govscispace.com For example, while there is variation depending on the specific derivative, representative bond lengths show this partial double bond character. scispace.com The unique electronic and structural features of the thiazole ring are fundamental to its chemical behavior and its wide-ranging utility as a versatile scaffold in chemistry. nih.gov

Data on Thiazole Ring Geometry

The following table presents typical bond lengths and angles for a substituted thiazole ring, illustrating the geometric parameters that define its structure. Data is derived from crystallographic studies of thiazole derivatives.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| S1–C13 | 1.724(2) | scispace.com |

| S1–C14 | 1.730(2) | scispace.com |

| C12–C13 | 1.344(2) | scispace.com |

| C12–N1 | 1.399(2) | scispace.com |

| C14–N1 | 1.309(2) | scispace.com |

| Bond Angles (°) & Dihedrals | ||

| Dihedral Angle (Chromene-Thiazole) | 6.96(4) | conicet.gov.ar |

| Dihedral Angle (Phenyl-Cyclobutane) | 38.69(6) | scispace.com |

| Dihedral Angle (Cyclobutane-Thiazole) | 49.30(7) | scispace.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNS |

|---|---|

Molecular Weight |

173.66 g/mol |

IUPAC Name |

2-chloro-5-cyclobutyl-1,3-thiazole |

InChI |

InChI=1S/C7H8ClNS/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 |

InChI Key |

PNUUQHCGYBEYST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CN=C(S2)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Chloro 5 Cyclobutylthiazole

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying molecular functional groups and elucidating conformational details. Each vibrational mode corresponds to a specific bond stretching, bending, or torsional motion within the molecule, and its frequency is characteristic of the bond's strength and the masses of the connected atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 2-Chloro-5-cyclobutylthiazole would be anticipated to display characteristic absorption bands corresponding to its constituent parts: the thiazole (B1198619) ring and the cyclobutyl substituent. Key vibrational modes would include:

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring would be expected in the 1650-1450 cm⁻¹ region. The C-S stretching vibrations typically appear as weaker bands in the 800-600 cm⁻¹ range. The C-H stretching of the hydrogen atom on the thiazole ring would likely be observed around 3100-3000 cm⁻¹.

Cyclobutyl Group Vibrations: The aliphatic C-H stretching vibrations of the cyclobutyl ring would produce strong absorptions in the 3000-2850 cm⁻¹ region. The CH₂ scissoring and rocking deformations would appear in the 1470-1440 cm⁻¹ and 800-700 cm⁻¹ ranges, respectively.

C-Cl Vibration: The stretching vibration of the C-Cl bond is expected to be found in the 850-550 cm⁻¹ region of the spectrum.

A data table, as shown below, would typically be used to present these findings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | Data not available | Data not available |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that result in a significant change in polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals. For this compound, FT-Raman would be particularly useful for observing:

Symmetric vibrations of the thiazole ring.

The C-S and S-S (if any impurities were present) stretching modes.

The C-Cl stretching vibration.

Aromatic and multiple bonds often yield strong Raman bands, making it a valuable technique for fingerprinting the core heterocyclic structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | Data not available | Data not available |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated thiazole ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used. The thiazole chromophore would be expected to absorb in the UV region. The presence of the chloro and cyclobutyl substituents would likely cause slight shifts in the absorption maxima compared to unsubstituted thiazole.

A typical data table for UV-Vis findings would be structured as follows.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A successful single crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for every atom in the molecule. This would definitively establish the planarity of the thiazole ring and the conformation of the cyclobutyl substituent relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or halogen bonds that influence the solid-state structure.

The crystallographic data would be presented in detailed tables.

Table of Crystallographic Data

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₈ClNS |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Table of Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Cl | Data not available |

| C-S (ring) | Data not available |

| C=N (ring) | Data not available |

| C(thiazole)-C(cyclobutyl) | Data not available |

Analysis of Molecular Planarity and Intermolecular Non-Covalent Interactions, including π-Stacking

A detailed crystallographic analysis of this compound is not currently available in the surveyed literature. However, insights into its potential solid-state conformation and intermolecular interactions can be inferred from the structural study of the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole. researchgate.net The structural characteristics of this analog provide a basis for understanding the likely behavior of the thiazole core and the influence of its substituents.

In the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, the thiazole ring itself is planar, with a maximum deviation of 0.000(5) Å for the ring atoms. researchgate.net The chlorine atom at the 2-position (Cl1) lies very close to this mean plane. researchgate.net This high degree of planarity is a common feature of aromatic heterocyclic rings.

The following table summarizes key structural data from the analysis of 2-Chloro-5-chloromethyl-1,3-thiazole, which can serve as a reference for the anticipated structural properties of this compound.

| Parameter | Value |

| Thiazole Ring Planarity (max. deviation) | 0.000(5) Å |

| Torsion Angle (S—C2—C4—Cl2) | -66.66(1) ° |

| Shortest Inter-centroid Distance (Thiazole Rings) | 5.554(1) Å |

| Data obtained from the crystallographic study of 2-Chloro-5-chloromethyl-1,3-thiazole researchgate.net |

Computational and Theoretical Investigations of 2 Chloro 5 Cyclobutylthiazole

Analysis of Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of a molecule is key to predicting its chemical behavior and reactivity. Computational methods provide several descriptors that quantify these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. mdpi.com

Table 2: Illustrative Frontier Orbital Energies from a Related Thiazole (B1198619) Derivative Note: This data is for a different thiazole-containing compound and serves as a representative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

(Data adapted from a study on Quinoline, a heterocyclic compound) scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green areas represent regions of neutral potential. nih.gov

For 2-Chloro-5-cyclobutylthiazole, the MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the cyclobutyl group and the thiazole ring would be expected to show positive potential (blue). Such maps are critical for understanding intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Theoretical Studies on Reaction Mechanisms and Energetic Profiles

For example, theoretical investigations into the pyrolysis of related nitrogen-containing heterocyclic compounds have been performed using methods like broken-symmetry DFT to locate transition states for bond cleavage. sioc-journal.cn Such studies can determine the most likely reaction pathways by comparing the energy barriers of different potential mechanisms. For a molecule like this compound, theoretical studies could elucidate the mechanisms of nucleophilic substitution at the chlorine-bearing carbon, electrophilic aromatic substitution on the thiazole ring, or reactions involving the cyclobutyl moiety. These studies would involve mapping the potential energy surface to identify intermediates and transition states, thereby providing a detailed energetic profile of the reaction.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by identifying and characterizing transition states and mapping the corresponding reaction pathways. For this compound, theoretical investigations can predict the feasibility and outcomes of various transformations, such as nucleophilic aromatic substitution at the C2 position or electrophilic substitution on the thiazole ring.

Transition state analysis for a representative reaction, such as the chlorination of a 5-cyclobutylthiazole precursor, involves the computational modeling of the reaction profile. Using methods like Density Functional Theory (DFT), the geometries of the reactants, transition states, intermediates, and products are optimized. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

For instance, in the electrophilic chlorination of a thiazole derivative, a σ-complex (or Wheland intermediate) is typically formed. The transition state leading to this intermediate would involve the approach of the electrophilic chlorine species to the electron-rich thiazole ring. The energy barrier, or activation energy (Ea), for this step is a critical determinant of the reaction rate. Theoretical calculations can map the entire energy profile from reactants to products, revealing the energies of all stationary points.

A hypothetical reaction pathway for the synthesis of this compound could involve the direct chlorination of 5-cyclobutylthiazole. The transition state for this reaction would feature a partially formed C-Cl bond and a delocalized positive charge over the thiazole ring. The stability of this transition state is influenced by the electronic effects of the cyclobutyl group at the C5 position.

Table 1: Illustrative Calculated Energies for a Hypothetical Chlorination Reaction Pathway of 5-Cyclobutylthiazole

| Species | Relative Energy (kcal/mol) |

| Reactants (5-Cyclobutylthiazole + Cl₂) | 0.0 |

| Transition State (σ-complex formation) | +15.2 |

| σ-Complex Intermediate | +5.8 |

| Transition State (Deprotonation) | +8.1 |

| Products (this compound + HCl) | -25.5 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic chlorination reactions. It does not represent experimentally verified data for this compound.

The reaction pathway mapping can be further refined by employing methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state connects the reactants and the desired intermediate or product. smu.edu Such analyses provide a detailed, atomistic view of the bond-breaking and bond-forming processes during the chemical transformation.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into the conformational landscape and dynamic properties of molecules like this compound. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule explores different conformations and interacts with its environment.

A typical MD simulation would involve placing the this compound molecule in a simulation box, often with a solvent to mimic solution-phase behavior. The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data on the molecule's dynamics. Analysis of the MD trajectory can provide information on:

Conformational Preferences: By analyzing the distribution of dihedral angles within the cyclobutyl ring, the most stable conformations and the energy barriers between them can be determined.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule's conformation. plos.org

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the molecule by measuring the fluctuation of each atom around its average position. plos.org This can reveal, for example, if the cyclobutyl group exhibits more motion than the thiazole ring.

Table 2: Illustrative Conformational and Dynamic Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Value |

| Most Stable Cyclobutyl Puckering Angle | 25° |

| Energy Barrier for Ring Inversion (kcal/mol) | 1.5 |

| Average RMSD of Thiazole Ring (Å) | 0.5 |

| Average RMSF of Cyclobutyl Group (Å) | 1.2 |

Note: The data in this table is illustrative and based on typical values for similar small molecules with cyclobutyl moieties. It does not represent experimentally verified data for this compound.

These simulations can also shed light on intermolecular interactions, such as how the chlorine atom and the thiazole ring's heteroatoms might engage in non-covalent interactions with other molecules or solvent. tandfonline.com Understanding the conformational and dynamic behavior of this compound is crucial for predicting its physical properties and its potential interactions in a biological or material science context. researchgate.netplos.org

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Cyclobutylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring exhibits a degree of aromaticity due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. encyclopedia.pub This aromatic character allows it to undergo electrophilic substitution reactions. The electron density within the thiazole ring is not uniform; calculations indicate that the C5 position is the most electron-rich, making it the primary site for electrophilic attack. chemicalbook.comwikipedia.org The C2 position is the most electron-deficient, while the C4 position is nearly neutral. pharmaguideline.com

In general, thiazoles are less reactive towards electrophiles than imidazole (B134444) but more reactive than oxazole. copbela.org The presence of substituents on the ring significantly influences the rate and regioselectivity of electrophilic substitution. Electron-donating groups at the C2 position can activate the ring, facilitating electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com Conversely, the thiazole ring is generally resistant to substitution unless activated by an electron-donating group. copbela.org

For 2-Chloro-5-cyclobutylthiazole, the C5 position is already substituted with a cyclobutyl group. Therefore, electrophilic attack on the thiazole ring itself is less likely, as electrophiles preferentially attack the C5 position. pharmaguideline.com If substitution were to occur, it would likely be directed to the C4 position, though this is generally less favored. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

Nucleophilic Aromatic Substitution Reactions of Halogenated Thiazoles

The thiazole ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most prone to nucleophilic attack. chemicalbook.com The presence of a chlorine atom at this position in this compound makes it a prime site for substitution by various nucleophiles.

This reactivity is a cornerstone of the derivatization of halogenated thiazoles. The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions are typically conducted in polar solvents. The reaction proceeds through a negatively charged intermediate, and the presence of electron-withdrawing groups on the ring can accelerate the reaction. masterorganicchemistry.com

The general mechanism for SNAr reactions on 2-chlorothiazoles involves the attack of a nucleophile on the C2 carbon, forming a Meisenheimer-like intermediate. The subsequent departure of the chloride ion restores the aromaticity of the thiazole ring. This pathway allows for the introduction of a wide range of functional groups at the C2 position, providing a versatile method for the synthesis of diverse thiazole derivatives.

Organometallic Reactions: Metal-Halogen Exchange and Lithiation

Organometallic reactions, particularly metal-halogen exchange and lithiation, are powerful tools for the functionalization of halogenated thiazoles. The proton at the C2 position of the thiazole ring can be removed by strong bases like organolithium compounds. pharmaguideline.com

For 2-chlorothiazoles, direct lithiation at other positions can be challenging. However, metal-halogen exchange offers a regioselective route to generate a 2-lithiothiazole species. For instance, 2-bromothiazole (B21250) can be converted to 2-lithiothiazole via metal-halogen exchange. wikipedia.org A similar principle can be applied to 2-chlorothiazoles, although it may require specific conditions.

Alternatively, lithiation can be directed to other positions on the thiazole ring. For example, the lithiation of 2-chlorothiazole (B1198822) with n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) can generate a lithiated intermediate at the 5-position. This lithiated species can then react with various electrophiles to introduce new functional groups. For instance, reaction with ethyl formate (B1220265) yields 2-chlorothiazole-5-carbaldehyde, while reaction with methyl chloroformate produces methyl 2-chlorothiazole-5-carboxylate.

These organometallic intermediates are highly valuable in synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Oxidation Reactions of the Thiazole Moiety

The thiazole ring contains two heteroatoms, nitrogen and sulfur, both of which can be sites for oxidation.

Formation and Utility of Thiazole N-Oxides

Oxidation of the nitrogen atom in the thiazole ring leads to the formation of aromatic thiazole N-oxides. wikipedia.org This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. wikipedia.orgglobalresearchonline.net The formation of the N-oxide can alter the reactivity of the thiazole ring. For instance, thiazole N-oxides have been utilized in palladium-catalyzed C-H arylations, where the N-oxide directs the reactivity to the C2-position under milder conditions. wikipedia.org Thiazole N-oxides can also serve as precursors for the synthesis of other derivatives, such as 2-alkenylthiazoles. scispace.com

Formation of Sulfur Oxidation Products (Sulfoxides and Sulfones)

The sulfur atom in the thiazole ring can also be oxidized, leading to the formation of non-aromatic sulfoxides and sulfones. wikipedia.org The oxidation of thioethers to sulfoxides and sulfones is a common transformation that can be achieved with various oxidants, with hydrogen peroxide being a versatile and environmentally friendly option. beilstein-journals.org The extent of oxidation can often be controlled by the reaction conditions. For example, using one equivalent of hydrogen peroxide can selectively produce the sulfoxide, while an excess of the oxidant at higher temperatures can lead to the sulfone. beilstein-journals.org The presence of electron-withdrawing groups near the sulfur atom can make oxidation more difficult. beilstein-journals.org These sulfur-oxidized derivatives have applications in various fields, including medicinal chemistry. researchgate.net

Diversification through Cross-Coupling Reactions with Other Functional Groups

The chlorine atom at the C2 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the 2-chlorothiazole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl and heteroaryl-aryl linkages. nih.gov The reaction has been successfully applied to 2-chlorothiazoles to synthesize a variety of derivatives. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov It is a powerful method for synthesizing aryl amines and has been applied to coordinating heterocycles like 2-chlorothiazole. researchgate.net

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and Stille coupling (with organostannanes), can also be employed to further diversify the this compound scaffold, although specific examples for this particular substrate may not be as prevalent in the literature. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecules.

Advanced Applications of 2 Chloro 5 Cyclobutylthiazole in Organic Synthesis Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The 2-chlorothiazole (B1198822) framework is a cornerstone in the synthesis of intricate molecular structures due to the strategic placement of the chlorine atom, which serves as a reliable handle for forming new chemical bonds. In 2-Chloro-5-cyclobutylthiazole, the chlorine at the C-2 position is susceptible to displacement through various reactions, most notably transition-metal-catalyzed cross-coupling reactions. These methodologies are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling, which pairs the chlorothiazole with organoboron reagents to form new C-C bonds, and the Buchwald-Hartwig amination, for the formation of C-N bonds. researchgate.netwikipedia.orgnih.gov The ability to participate in these reactions allows chemists to link the 5-cyclobutylthiazole core to a wide array of other molecular fragments, including aryl, heteroaryl, alkyl, and amino groups. This versatility is critical for building the complex scaffolds often required for biologically active compounds, where precise control over the final three-dimensional structure is paramount for targeting specific enzymes or receptors. smolecule.com For instance, the synthesis of biheterocyclic architectures can be achieved by coupling 2-chlorothiazoles with other heterocyclic building blocks. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, its reactivity profile is analogous to other 2-chlorothiazoles that serve as key intermediates in the preparation of pharmaceuticals and agrochemicals.

Building Block in the Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen and sulfur like the thiazole (B1198619) ring, are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active molecules. this compound serves as an excellent starting material for constructing more elaborate heterocyclic systems. The reactive chlorine atom allows for its incorporation into larger, fused, or linked ring systems.

The construction of these advanced scaffolds relies on the ability of the 2-chlorothiazole moiety to undergo sequential, site-selective reactions. For example, the chlorine atom can be displaced in a nucleophilic aromatic substitution (SNAr) reaction or a cross-coupling reaction, while the cyclobutyl group remains as a stable, lipophilic substituent. rsc.orgsmolecule.com This allows for the thiazole ring to be annulated (fused) with other rings or used as a central core to link different parts of a molecule. The development of novel kinase inhibitors, for example, often involves the use of such heterocyclic building blocks to create compounds that can fit precisely into the ATP-binding pocket of enzymes. The thiazole moiety itself is known to engage in crucial hydrogen bonding and other intermolecular interactions within biological targets, a property that chemists exploit when designing new therapeutic agents.

Precursor for the Synthesis of Diverse Substituted Thiazole Derivatives

The primary utility of this compound in synthetic research lies in its role as a precursor to a diverse library of 2-substituted-5-cyclobutylthiazoles. The chlorine atom at the C-2 position is a good leaving group, especially in nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions. rsc.orgsmolecule.com This facilitates the introduction of a wide range of functional groups at this position.

Common transformations include:

Amination: Reaction with primary or secondary amines, often under Buchwald-Hartwig conditions, yields 2-aminothiazole (B372263) derivatives. researchgate.netcore.ac.uk These are a particularly important class of compounds in medicinal chemistry.

Thiolation: Reaction with thiols or thiophenols can introduce sulfur-based substituents, leading to 2-thioether-thiazole derivatives. rsc.org

Alkoxylation: Reaction with alcohols or phenols under basic conditions can produce 2-alkoxy or 2-aryloxy thiazoles. rsc.org

Carbon-Carbon Bond Formation: Suzuki, Stille, or Sonogashira coupling reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively, significantly increasing molecular complexity. nih.govwikipedia.orglibretexts.org

These transformations enable the systematic modification of the thiazole core, allowing researchers to perform structure-activity relationship (SAR) studies to optimize the biological activity of a lead compound. The cyclobutyl group at the C-5 position provides a consistent, non-planar lipophilic element while modifications are made at the reactive C-2 position.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Resulting Functional Group at C-2 | Common Method |

| Amination | Primary/Secondary Amines (R₂NH) | Amino (-NR₂) | Buchwald-Hartwig Coupling wikipedia.org |

| Suzuki Coupling | Boronic Acids (RB(OH)₂) | Aryl/Alkenyl (-R) | Palladium-Catalyzed Coupling wikipedia.org |

| Thiolation | Thiols (RSH) | Thioether (-SR) | Nucleophilic Substitution rsc.org |

| Alkoxylation | Alcohols (ROH) | Alkoxy (-OR) | Nucleophilic Substitution rsc.org |

| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | Alkynyl (-C≡CR) | Palladium/Copper Catalysis nih.gov |

Role in the Development of Novel Synthetic Methodologies and Reagents

The development of new synthetic methods is crucial for advancing organic chemistry, and this often requires testing the scope and limitations of new catalysts or reagents on a variety of substrates. Halogenated heterocycles like this compound can serve as valuable test substrates in this context.

For example, when developing a new palladium catalyst system for C-N cross-coupling, researchers might use this compound to assess the catalyst's effectiveness for coupling with challenging amine partners or its tolerance of the thiazole's sulfur atom, which can sometimes interact with and deactivate metal catalysts. wikipedia.orgcore.ac.uk A recent study developed a novel nickel-catalyzed sulfonylation reaction using 2-chlorothiazoles and boronic acids as substrates, demonstrating how these building blocks are integral to expanding the synthetic toolkit. researchgate.net

Furthermore, the unique combination of the reactive chloro-substituent and the somewhat bulky, non-planar cyclobutyl group can help probe the steric and electronic limits of a new reaction. The successful application of a new methodology to a substrate like this compound can demonstrate its robustness and potential for broad utility in complex molecule synthesis. While this compound may not always be the final target, its role as a benchmark substrate in the refinement of synthetic tools is a significant contribution to research.

Q & A

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For instance, the chloro group at position 2 is electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. Solvent effects (e.g., DMF vs. THF) on activation energy can be simulated using COSMO-RS .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or antitumoral activity often arise from assay variability (e.g., MIC vs. IC50) or impurity profiles. Reproduce experiments using standardized protocols (CLSI guidelines) and validate compound purity via LC-MS. For example, 2-aminobenzothiazole derivatives showed divergent antifungal activity due to trace solvent residues .

Q. How does the cyclobutyl group influence the photostability and metabolic degradation of this compound?

- Methodological Answer : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) and compare with non-cyclobutyl analogs. LC-MS/MS can identify degradation products (e.g., ring-opened metabolites). The cyclobutyl group’s strain may enhance reactivity toward CYP450 enzymes, as seen in related benzothiazoles .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key issues include exothermic reaction control (use jacketed reactors with cooling) and halogenated byproduct removal. Pilot-scale batches (1–10 kg) require optimized distillation or chromatography. For example, similar compounds (e.g., 2-Chloro-6-methoxybenzo[d]thiazole) achieved >95% purity via fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.